![molecular formula C12H6F3N3O B2449340 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile CAS No. 176162-29-1](/img/structure/B2449340.png)

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Descripción general

Descripción

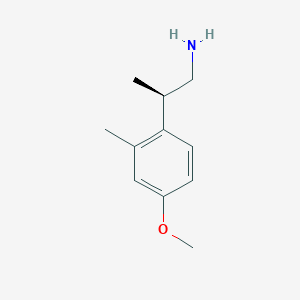

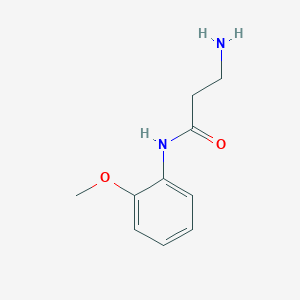

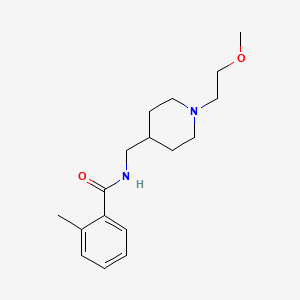

“3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12 H6 F3 N3 O and a molecular weight of 265.193 . It is a chemical building block used in life science research .

Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” consists of a pyrazine ring bound to a trifluoromethyl group and a phenoxy group . The trifluoromethyl group is a functional group with the formula -CF3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile and its derivatives are primarily involved in the synthesis of novel compounds. For instance, Mahdavinia et al. (2013) developed a regio- and chemoselective method to synthesize novel 3-amino-2′-oxospiro derivatives using a one-pot, four-component domino reaction. This method is noted for its high atom-economy and efficiency, producing five new bonds in a single operation (Mahdavinia, Mirzazadeh, & Notash, 2013). In another study, Demircioğlu et al. (2019) synthesized 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile and characterized its structure using XRD, FT-IR, and NMR techniques. The study focused on understanding the molecule's electrophilic/nucleophilic nature and chemical properties through theoretical calculations (Demircioğlu, Ersanli, Kantar, & Şaşmaz, 2019).

Chemical Reactivity and Interactions

The reactivity and interaction of such compounds have also been a subject of research. For example, Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction, highlighting the eco-friendly aspect of the synthesis (Kumaravel & Vasuki, 2009). Lu et al. (2017) designed and synthesized a combinatorial chemical library of 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro derivatives with various pharmacophores and evaluated their cytotoxicity against different cancer cell lines (Lu et al., 2017).

Material Properties and Applications

Furthermore, research has delved into the material properties and potential applications of these compounds. Mørkved et al. (2007) synthesized and determined the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, exploring its donor-acceptor type arrangement and charge separation characteristics (Mørkved, Beukes, & Mo, 2007). Alaghaz et al. (2015) prepared and characterized a new series of complexes using 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide, exploring their biological activity and conducting molecular modeling and docking studies (Alaghaz, Zayed, Alharbi, Ammar, & El-Henawy, 2015).

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJNUOJXWUIYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)

![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)

![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)